molecular formula C15H25NO5 B2750273 1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid CAS No. 2155855-90-4

1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid

Cat. No. B2750273
CAS RN: 2155855-90-4
M. Wt: 299.367
InChI Key: HRJCIEFJXLSHGT-UHFFFAOYSA-N
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Description

This compound, also known as 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid, has a CAS Number of 2228264-91-1 . It has a molecular weight of 269.34 . The IUPAC name is 1’-((tert-butoxycarbonyl)amino)-[1,1’-bi(cyclobutane)]-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(8-5-9-14)13(10(16)17)6-4-7-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Scale-Up Synthesis in Continuous Photo Flow Chemistry

Continuous photo flow synthesis was employed for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a derivative related to the compound of interest. This method facilitated the production of high-quality building blocks for biologically active compounds and materials science, highlighting the versatility of cyclobutane derivatives. Optimization of reaction conditions and system modifications enabled the production of the target compound with excellent deuterium content, demonstrating the potential of continuous photo flow chemistry in the efficient synthesis of complex molecules (Yamashita, Nishikawa, & Kawamoto, 2019).

Biosynthesis from Renewable Carbon

In the context of green chemistry, the tertiary carbon atom-containing compound 2-hydroxyisobutyric acid (2-HIBA) was identified as a valuable building block for polymer synthesis. This exploration into biotechnological routes for producing compounds with the isobutane structure, such as the commodity methacrylic acid, underscores the potential of using renewable resources to replace conventional petrochemical sources. The discovery of a bioisomerization reaction converting 3-hydroxybutyric acid to 2-HIBA by a cobalamin-dependent CoA-carbonyl mutase opens new avenues for biotechnological production processes, emphasizing the role of microbial metabolism in developing sustainable manufacturing strategies (Rohwerder & Müller, 2010).

Atmospheric Chemistry of Organic Compounds

The reaction of terpinolene with ozone or the nitrate radical was investigated to characterize the formation of various organic compounds, including aldehydes, ketones, dicarbonyls, and carboxylic acids. This study provided insights into the atmospheric chemistry of volatile organic compounds (VOCs) and their transformation products, contributing to our understanding of air quality and the chemical processes occurring in the atmosphere. Identifying reaction products helps elucidate the pathways of atmospheric reactions and their impact on the environment (Harrison & Wells, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

1-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-9-5-8-15(20,10-16)14(11(17)18)6-4-7-14/h20H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJCIEFJXLSHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2(CCC2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(tert-Butoxycarbonyl)-3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid

CAS RN

2155855-90-4
Record name 1-{1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}cyclobutane-1-carboxylic acid
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